molecular formula C15H17N5O2 B12244197 N-[(3,5-dimethoxyphenyl)methyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-[(3,5-dimethoxyphenyl)methyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B12244197
M. Wt: 299.33 g/mol
InChI Key: VSMTWPPMVPNZEJ-UHFFFAOYSA-N
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Description

N-[(3,5-dimethoxyphenyl)methyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-dimethoxyphenyl)methyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the condensation of 3,5-dimethoxybenzylamine with a suitable pyrazolo[3,4-d]pyrimidine precursor. The reaction is usually carried out under reflux conditions in the presence of a base such as sodium hydride or potassium carbonate . The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-dimethoxyphenyl)methyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in modulating biological pathways and interactions.

    Medicine: Explored for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3,5-dimethoxyphenyl)methyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can result in the suppression of tumor cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3,5-dimethoxyphenyl)methyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the 3,5-dimethoxyphenyl group enhances its lipophilicity, allowing it to diffuse more easily into cells and interact with intracellular targets .

Properties

Molecular Formula

C15H17N5O2

Molecular Weight

299.33 g/mol

IUPAC Name

N-[(3,5-dimethoxyphenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C15H17N5O2/c1-20-15-13(8-19-20)14(17-9-18-15)16-7-10-4-11(21-2)6-12(5-10)22-3/h4-6,8-9H,7H2,1-3H3,(H,16,17,18)

InChI Key

VSMTWPPMVPNZEJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)NCC3=CC(=CC(=C3)OC)OC

Origin of Product

United States

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